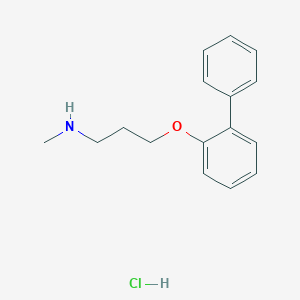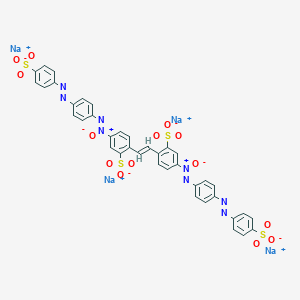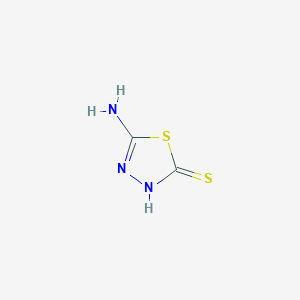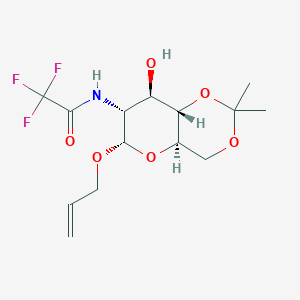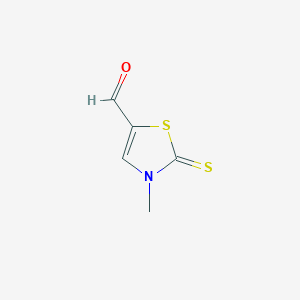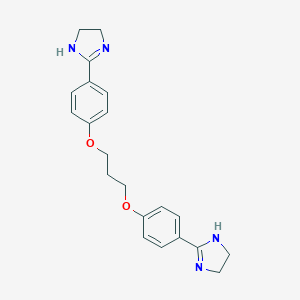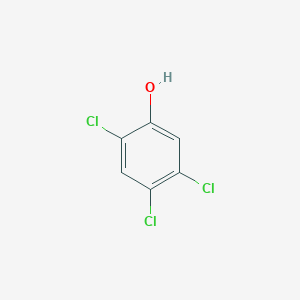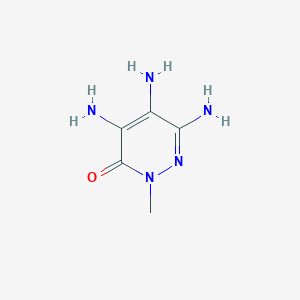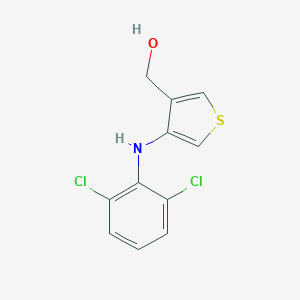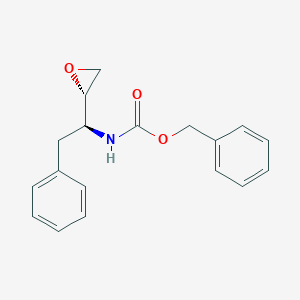![molecular formula C56H48O32S8 B144422 4-Sulfocalix[8]arene CAS No. 137407-62-6](/img/structure/B144422.png)
4-Sulfocalix[8]arene
Übersicht
Beschreibung
4-Sulfocalix arene is a type of sulfonatocalixarene, a class of macrocyclic compounds that are known for their ability to form versatile building blocks. These compounds can assemble into various structural motifs, including 'molecular capsule' arrays and bilayers, which are often dominated by the formation of bilayers . The sulfonatocalixarenes have been shown to possess unique properties due to their inherent structural characteristics, such as the ability to capture different guests through supramolecular interactions .
Synthesis Analysis
The synthesis of sulfonatocalixarenes involves the linkage of phenolic rings by sulfone groups, as demonstrated in the creation of a new calix arene derivative . The synthesis of all stereoisomers of p-tert-butylsulfinylcalix arene has been achieved through oxidation processes, which result in different isomers based on the disposition of the sulfinyl groups . Additionally, the synthesis of sulfur-bridged analogs of p-tert-butylcalix arene, where methylene bridges are replaced by sulfur bridges, has been reported .
Molecular Structure Analysis
The molecular structure of sulfonatocalixarenes is characterized by their conformational flexibility. For instance, the 1,3-alternate conformation of a new calix arene derivative in the crystalline phase has been established by crystallography . The structures of the tetramethyl ethers of sulfinylcalix arenes have been determined by X-ray crystallography, revealing the disposition of the sulfinyl groups and the conformation of the phenol units .
Chemical Reactions Analysis
Sulfonatocalixarenes have been utilized in various chemical reactions. For example, a polyoxomolybdate-calix arene hybrid has been applied as a heterogeneous catalyst in sulfoxidation reactions, converting thioethers to sulfoxides and sulfones . p-Sulfonic acid calix arene has been found to be an efficient catalyst for the synthesis of acridinediones and xanthenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonatocalixarenes are influenced by their structural features. The flexibility of thiacalixarenes increases with the number of sulfur bridges, which affects their ability to serve as inclusion hosts for organic compounds . The complex of p-sulfonatocalix arene with L-lysine demonstrates a new type of intercalation behavior within the achiral hydrophobic bilayer assembly of the calixarenes . The structure of the p-sulfonatocalix arene complex with tetramethylammonium ions reveals bilayers of calix arenes separated by regions containing cations and water molecules, with one of the tetramethylammonium ions bound within the hydrophobic calix arene cavity .
Wissenschaftliche Forschungsanwendungen
Electrochemical Biosensor
- Scientific Field : Biochemistry
- Application Summary : 4-Sulfocalix[6]arene–functionalized carbon nanotubes (CNTs/SCX6) decorated with AuPt bimetallic nanoparticles have been used to create a novel electrochemical biosensor for highly sensitive and simultaneous determination of ascorbic acid (AA), dopamine (DA), and uric acid (UA) .
- Methods of Application : The CNTs/SCX6-AuPt–modified glassy carbon electrode (GCE) was characterized using Ultraviolet–visible (UV–Vis) spectrophotometry, transmission electron microscopy (TEM), energy dispersive X-ray spectroscopy (EDS) mapping, X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS). The electrooxidation activity toward AA, DA, and UA was studied using cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometric i–t curve .
- Results : The detection ranges of CNTs/SCX6-AuPt for simultaneous detection of AA, DA, and UA are 0.1–2 mM, 1.5–20 μM, and 2–40 μM with corresponding detection limits of 5.4 μM, 0.08 μM, and 0.37 μM, respectively .
Supramolecular Assemblies
- Scientific Field : Supramolecular Chemistry
- Application Summary : 4-Sulfocalix4arene (SC4A) and cucurbit[7]uril (Q[7]) have been used to form supramolecular assemblies through outer surface interactions of cucurbit[n]uril .
- Methods of Application : The interaction ratio of Q[7] and SC4A was determined to be close to 3:1 through titration 1H NMR spectroscopy and isothermal titration calorimetry .
- Results : The Q[7]/SC4A-based supramolecular assembly can accommodate molecules of some volatile compounds or luminescent dyes .
Drug Delivery Systems
- Scientific Field : Pharmacology
- Application Summary : 4-Sulfocalix4arene can be used as a reactant to form an inclusion complex with nedaplatin to increase its solubility, stability, and bioavailability for efficient drug delivery . It also shows potential applications in various fields such as analysis and separation, enzyme mimetic systems and self-assembly membranes .
Catalyst for Reduction of Azo Dye
- Scientific Field : Environmental Chemistry
- Application Summary : 4-Sulfocalix[8]arene can be used to prepare ruthenium nanoparticles embedded materials, which are used as efficient catalysts for the reduction of toxic ‘brilliant yellow’ azo dye .
Analysis and Separation
- Scientific Field : Analytical Chemistry
- Application Summary : 4-Sulfocalix[8]arene shows potential applications in analysis and separation .
Enzyme Mimetic Systems
- Scientific Field : Biochemistry
- Application Summary : 4-Sulfocalix[8]arene can be used in enzyme mimetic systems .
Preparation of Ruthenium Nanoparticles
- Scientific Field : Nanotechnology
- Application Summary : 4-Sulfocalix[8]arene can be used to prepare ruthenium nanoparticles embedded materials .
Self-Assembly Membranes
Safety And Hazards
Zukünftige Richtungen
A novel electrochemical biosensor has been proposed for highly sensitive and simultaneous determination of ascorbic acid (AA), dopamine (DA), and uric acid (UA) based on 4-sulfocalix8arene–functionalized carbon nanotubes (CNTs/SCX6) decorated with AuPt bimetallic nanoparticles . This may become a promising method for trace analysis of biological molecules in the complex physiological environment .
Eigenschaften
IUPAC Name |
49,50,51,52,53,54,55,56-octahydroxynonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47-octasulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48O32S8/c57-49-25-1-26-10-42(90(68,69)70)12-28(50(26)58)3-30-14-44(92(74,75)76)16-32(52(30)60)5-34-18-46(94(80,81)82)20-36(54(34)62)7-38-22-48(96(86,87)88)24-40(56(38)64)8-39-23-47(95(83,84)85)21-37(55(39)63)6-35-19-45(93(77,78)79)17-33(53(35)61)4-31-15-43(91(71,72)73)13-29(51(31)59)2-27(49)11-41(9-25)89(65,66)67/h9-24,57-64H,1-8H2,(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEGJGDGMRAJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C(=CC(=C7)S(=O)(=O)O)CC8=C(C(=CC(=C8)S(=O)(=O)O)CC9=C(C1=CC(=C9)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48O32S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349265 | |
| Record name | 4-Sulfocalix[8]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfocalix[8]arene | |
CAS RN |
137407-62-6 | |
| Record name | 4-Sulfocalix[8]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Sulfocalix[8]arene Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



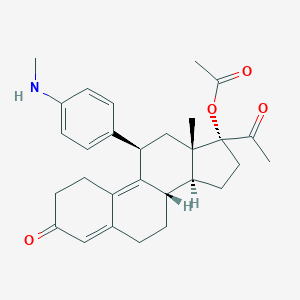
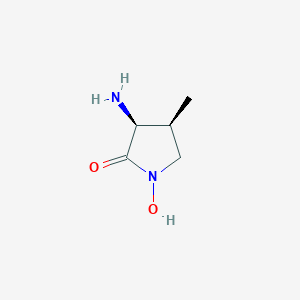
![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
